Regulatory Exclusivity: Only FDA-Approved SSRI for Canine Separation Anxiety
Reconcile is the only FDA-approved veterinary SSRI product for canine separation anxiety, whereas no other SSRI (including paroxetine, sertraline, citalopram, escitalopram, or fluvoxamine) holds veterinary approval for this indication [1]. Generic human fluoxetine is used extra-label in veterinary practice, but this use lacks the regulatory validation, species-specific safety data, and formulation optimization present in the approved product [2].
| Evidence Dimension | Regulatory approval status for canine separation anxiety |
|---|---|
| Target Compound Data | FDA-approved veterinary prescription product (NADA #141-272) |
| Comparator Or Baseline | All other SSRIs (paroxetine, sertraline, citalopram, escitalopram, fluvoxamine): No FDA veterinary approval for any behavioral indication |
| Quantified Difference | Target compound is the sole FDA-approved veterinary SSRI; comparators have zero veterinary approvals |
| Conditions | FDA Center for Veterinary Medicine regulatory framework; NADA #141-272 approved 2007 |
Why This Matters
Regulatory approval provides assurance of species-specific safety and efficacy validation, reducing procurement risk in clinical veterinary settings.
- [1] Veterinary Psychopharmacology. Vet Clin North Am Small Anim Pract. 2023. (Key points: The only FDA-approved veterinary product is Reconcile). View Source
- [2] Federal Register. Oral Dosage Form New Animal Drugs; Fluoxetine. NADA 141-272. 2007 Feb 12. View Source
